molecular formula C19H21BrN2O2 B1389995 N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide CAS No. 886014-23-9

N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide

Cat. No. B1389995
M. Wt: 389.3 g/mol
InChI Key: PSEMBBXNRKLEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide, often referred to as BABTB, is an organic compound with a variety of uses in scientific research. It is a white to off-white crystalline solid with a melting point of 90-92°C. BABTB is a relatively new compound, first synthesized in 2015, and has since been used in a range of research studies and experiments.

Scientific Research Applications

BABTB has been used in a variety of scientific research applications. It has been used in the study of enzyme kinetics, as well as in the study of protein-ligand interactions. It has also been used as a reagent in organic synthesis and as a catalyst in asymmetric synthesis. BABTB has also been used in the study of molecular recognition, as well as in the study of molecular recognition and transport.

Mechanism Of Action

The mechanism of action of BABTB is not fully understood. However, it is believed that the compound acts as a ligand and binds to specific receptors in the body. This binding triggers a series of biochemical reactions that result in various physiological effects.

Biochemical And Physiological Effects

BABTB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can result in increased cognitive function and improved memory. BABTB has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the body, which can result in improved mood and decreased anxiety.

Advantages And Limitations For Lab Experiments

The use of BABTB in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and can be stored at room temperature. The main limitation of BABTB is that it is not very soluble in water, so it must be dissolved in organic solvents before use.

Future Directions

There are a number of potential future directions for the use of BABTB in scientific research. It could be used in the study of enzyme inhibitors, as well as in the study of drug delivery systems. It could also be used in the study of molecular recognition and transport, as well as in the development of new drugs and therapeutic agents. Finally, it could be used in the study of molecular recognition and transport, as well as in the study of molecular recognition and transport in biological systems.

properties

IUPAC Name

N-[4-[(2-bromoacetyl)amino]phenyl]-4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-19(2,3)14-6-4-13(5-7-14)18(24)22-16-10-8-15(9-11-16)21-17(23)12-20/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEMBBXNRKLEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.